molecular formula C9H5F3S B162923 5-Trifluoromethylbenzo[b]thiophene CAS No. 132896-18-5

5-Trifluoromethylbenzo[b]thiophene

Cat. No.: B162923
CAS No.: 132896-18-5
M. Wt: 202.2 g/mol
InChI Key: VXLMZARIOJWWCJ-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Scaffold in Chemical Science

The benzo[b]thiophene scaffold, a fused ring system combining a benzene (B151609) ring and a thiophene (B33073) ring, is a cornerstone in the development of novel compounds. smolecule.com Its inherent chemical stability and diverse biological activity make it a popular choice for researchers.

Role as a Privileged Structure in Drug Discovery

In medicinal chemistry, the benzo[b]thiophene nucleus is considered a "privileged structure". This term refers to a molecular framework that is able to bind to multiple biological targets, making it a versatile starting point for the design of new drugs. nih.govnih.gov Substituted benzo[b]thiophenes have shown a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties. nih.goveprajournals.com The ability of the benzo[b]thiophene core to interact with various biological targets makes it a highly attractive scaffold for the development of new therapeutic agents. smolecule.com

Applications in Organic Semiconductors

Beyond pharmaceuticals, the benzo[b]thiophene scaffold has found applications in the field of material science. Its aromatic nature and potential for π-π stacking interactions make it a suitable component for the creation of organic semiconductors. cymitquimica.com These materials are crucial for the development of advanced electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The thermal stability and electrical conductivity of benzo[b]thiophene derivatives contribute to their potential use in these technologies. smolecule.com

Unique Contribution of Trifluoromethyl Group to 5-Trifluoromethylbenzo[b]thiophene

The introduction of a trifluoromethyl (-CF3) group at the 5-position of the benzo[b]thiophene scaffold dramatically influences the molecule's properties, enhancing its potential for various applications. smolecule.comcymitquimica.com

Electron-Withdrawing Effects and Reactivity Modulation

The trifluoromethyl group is a strong electron-withdrawing group. smolecule.com This property significantly alters the electron distribution within the benzo[b]thiophene ring system, influencing its reactivity in chemical reactions. evitachem.com The presence of the -CF3 group can make the molecule more susceptible to certain types of reactions, providing chemists with greater control over synthetic pathways. smolecule.com This modulation of reactivity is crucial for the efficient synthesis of complex molecules derived from this compound.

Enhancement of Lipophilicity and Bioavailability

In the context of drug discovery, the trifluoromethyl group is known to enhance the lipophilicity of a molecule. cymitquimica.comchemimpex.com Increased lipophilicity can improve a drug's ability to cross cell membranes, leading to better absorption and distribution within the body, which are key components of bioavailability. The -CF3 group can therefore be instrumental in optimizing the pharmacokinetic properties of potential drug candidates. chemimpex.com

Influence on Electronic Properties for Material Science Applications

The electron-withdrawing nature of the trifluoromethyl group also has a profound impact on the electronic properties of the molecule, which is particularly relevant for material science applications. cymitquimica.comevitachem.com This can lead to improved thermal stability and electrical conductivity, making this compound and its derivatives promising candidates for the development of advanced materials for organic electronics and optoelectronic devices. smolecule.comevitachem.com

Historical Context and Evolution of Research on Fluorinated Benzo[b]thiophenes

The study of fluorinated benzo[b]thiophenes, including the specific compound this compound, is situated at the intersection of two significant streams of chemical research: the exploration of benzo[b]thiophene scaffolds and the strategic incorporation of fluorine into bioactive molecules. Benzo[b]thiophene and its derivatives have long been recognized as "privileged structures" in medicinal chemistry. nih.gov This is due to their structural similarity to naturally occurring compounds and their ability to serve as a core for a wide range of biologically active agents, including antimicrobial, anti-cancer, and anti-inflammatory drugs. nih.gov

The evolution of research in this area has been significantly influenced by the growing appreciation for the unique properties that fluorine atoms, particularly the trifluoromethyl (CF3) group, can impart to organic molecules. The introduction of fluorine can profoundly alter a molecule's physical, chemical, and biological properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov This has made the development of fluorinated heterocycles a major focus in drug discovery and materials science. acs.org

Early research into benzo[b]thiophenes laid the groundwork for later, more complex investigations. The development of various synthetic methodologies to create the benzo[b]thiophene core was a critical first step. nih.govacs.org As synthetic chemistry advanced, so did the ability to create specifically substituted derivatives. The focus often lay on substitutions at the 2- and 3-positions of the thiophene ring. nih.gov

The specific pursuit of fluorinated benzo[b]thiophenes gained momentum with the development of novel trifluoromethylating reagents. A significant historical development was the creation of shelf-stable electrophilic trifluoromethylating reagents, which made the synthesis of compounds like this compound more accessible. beilstein-journals.org Research groups, including those of Yagupolskii and Umemoto, developed S-(trifluoromethyl)dibenzothiophenium salts and their analogs, which were effective in transferring the CF3 group to various substrates. beilstein-journals.org The synthesis of S-(trifluoromethyl)benzo[b]thiophenium salts represented a notable advancement in this field. beilstein-journals.org

The intersection of these research streams has led to the investigation of fluorinated benzo[b]thiophenes for various applications. For instance, derivatives of this compound have been synthesized as scaffolds for kinase inhibitors, which are crucial in cancer therapy. rsc.org The presence of the trifluoromethyl group is often a key design element in these modern therapeutic agents. Research has shown that the incorporation of fluorine atoms into the backbone of conjugated polymers based on thiophene can also tune their electro-optical properties for applications in organic electronics. acs.org

The evolution of research can be seen as a progression from the fundamental synthesis of the benzo[b]thiophene ring system to the highly specific and strategic functionalization of this scaffold with groups like trifluoromethyl to achieve desired biological or material properties.

Table 1: Key Research Developments in Fluorinated Benzo[b]thiophenes and Related Compounds

Research AreaKey FindingsSignificance
Medicinal Chemistry Benzo[b]thiophene is a privileged scaffold for various therapeutic agents (e.g., antimicrobial, anti-cancer). nih.govEstablishes the foundational importance of the core structure.
Fluorination in Drug Discovery Halogen atoms, particularly fluorine, can improve drug-target binding and metabolic properties. nih.govProvides the rationale for creating fluorinated derivatives.
Synthetic Methodology Development of stable electrophilic trifluoromethylating reagents (e.g., Umemoto reagents). beilstein-journals.orgEnabled the practical synthesis of trifluoromethylated heterocycles.
Kinase Inhibition Scaffolds based on 3-aminobenzo[b]thiophenes, including trifluoromethyl derivatives, show promise as kinase inhibitors. rsc.orgHighlights a specific, modern application in drug development.
Materials Science Fluorination of thiophene-based polymers modulates their electronic properties for use in organic electronics. acs.orgDemonstrates the utility of these compounds beyond medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3S/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLMZARIOJWWCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471710
Record name 5-(Trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132896-18-5
Record name 5-(Trifluoromethyl)-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Trifluoromethylbenzo B Thiophene and Its Derivatives

Classical and Conventional Synthetic Routes

The synthesis of 5-trifluoromethylbenzo[b]thiophene and its analogues can be broadly categorized into two main approaches: the formation of the benzo[b]thiophene core followed by the introduction of the trifluoromethyl group, or the construction of the heterocyclic system from a precursor already bearing the trifluoromethyl moiety.

Cyclization Reactions for Benzo[b]thiophene Core Formation

The construction of the benzo[b]thiophene ring system is a cornerstone of its synthetic chemistry, with various cyclization strategies being developed over the years.

A notable method for the formation of the benzo[b]thiophene core involves the silica (B1680970) gel-assisted cyclization of o-(alkylsulfanyl)(ethynyl)benzenes under thermal conditions. This approach provides a convenient route to 2-substituted benzo[b]thiophenes. The reaction is believed to proceed through the activation of the alkyne by the acidic silanol (B1196071) groups on the surface of the silica gel, facilitating intramolecular cyclization. A variety of substituted benzo[b]thiophenes can be prepared using this method, with the nature of the substituent at the 2-position being determined by the group attached to the ethynyl (B1212043) moiety of the starting material.

Starting MaterialProductYield (%)
o-(tert-butylsulfanyl)(phenylethynyl)benzene2-phenylbenzo[b]thiophene (B72322)95
o-(isopropylsulfanyl)(phenylethynyl)benzene2-phenylbenzo[b]thiophene93
o-(methylsulfanyl)(phenylethynyl)benzene2-phenylbenzo[b]thiophene85

This table presents illustrative data on the yields of 2-phenylbenzo[b]thiophene from various o-(alkylsulfanyl)(phenylethynyl)benzene precursors via silica gel-assisted cyclization.

The intramolecular Wittig reaction serves as a key step in the synthesis of certain benzo[b]thiophene derivatives, particularly those fused with other ring systems or bearing complex substituents. For the synthesis of benzo[b]thiophene-chalcone hybrids, this methodology has been effectively employed. The synthesis typically commences with the preparation of a phosphonium (B103445) salt derived from a 2-mercaptobenzyl alcohol derivative. This phosphonium salt then undergoes an intramolecular Wittig reaction with an appropriate acyl chloride in the presence of a base, leading to the formation of the benzo[b]thiophene ring. This strategy allows for the construction of a diverse range of 2- and 3-substituted benzo[b]thiophenes.

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis and have been extensively utilized for the construction of the benzo[b]thiophene scaffold. These reactions often involve the intramolecular cyclization of a suitably functionalized precursor. For instance, the palladium-catalyzed coupling of o-halo-substituted styrenes with a sulfur source can lead to the formation of the benzo[b]thiophene ring. Another common approach involves the intramolecular C-S bond formation from an o-alkynylthioanisole derivative, which can be facilitated by a palladium catalyst. These methods offer a high degree of functional group tolerance and allow for the synthesis of a wide array of substituted benzo[b]thiophenes. A general route involves the palladium-catalyzed reaction of difunctional tin reagents with organic dihalides to form aromatic polymers, a principle that can be adapted for the synthesis of the benzo[b]thiophene system.

Introduction of Trifluoromethyl Group to Benzo[b]thiophene Scaffold

The introduction of a trifluoromethyl group onto a pre-formed benzo[b]thiophene ring is a common strategy for the synthesis of this compound. This is often achieved through the functionalization of a suitable precursor, such as a halogenated benzo[b]thiophene.

A prevalent method for introducing a trifluoromethyl group onto an aromatic ring involves a two-step process: halogenation of the aromatic core followed by a trifluoromethylation reaction. In the context of this compound synthesis, this would involve the initial preparation of a 5-halobenzo[b]thiophene, such as 5-bromobenzo[b]thiophene (B107969) or 5-iodobenzo[b]thiophene (B1630299).

The synthesis of 5-bromobenzo[b]thiophene can be achieved through the cyclization of p-bromothiophenol with chloroacetaldehyde (B151913) dimethyl acetal (B89532) followed by treatment with polyphosphoric acid. Similarly, 5-iodobenzo[b]thiophene can be prepared through analogous synthetic routes.

Once the 5-halobenzo[b]thiophene is obtained, the trifluoromethyl group can be introduced via a metal-catalyzed cross-coupling reaction. Both copper-mediated and palladium-catalyzed trifluoromethylation reactions of aryl halides are well-established methods. These reactions typically employ a trifluoromethyl source such as (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), potassium trifluoroacetate (B77799) (CF3CO2K), or other related reagents.

Table of Trifluoromethylation Reactions of Aryl Halides

Catalyst/Mediator Trifluoromethyl Source Ligand/Additive Solvent Temperature (°C)
CuI TMSCF3 1,10-phenanthroline DMF 80
Pd(OAc)2 TESCF3 Biaryl phosphine (B1218219) ligand Toluene 100

This table provides a summary of general conditions for the copper-mediated and palladium-catalyzed trifluoromethylation of aryl halides, which are applicable to the synthesis of this compound from its 5-halo precursor.

Synthesis of o-Fluorinated Trifluoroacetophenones as Precursors

The preparation of o-fluorinated trifluoroacetophenones is a critical step in the synthesis of certain trifluoromethylated benzo[b]thiophenes. One such key precursor is 2-fluoro-5-(trifluoromethyl)acetophenone. The synthesis of this compound can be achieved through methods such as the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comorganic-chemistry.org For instance, the reaction of 4-fluorotoluene (B1294773) with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a suitable catalyst, can yield the desired o-fluorinated trifluoroacetophenone. google.comresearchgate.netnih.gov The reaction introduces the trifluoroacetyl group onto the aromatic ring, creating the necessary ketone functionality for subsequent cyclization reactions to form the benzo[b]thiophene core.

Advanced and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally benign synthetic methodologies. Advanced techniques such as microwave-assisted synthesis and one-pot reactions have been successfully applied to the synthesis of this compound and its derivatives, offering advantages in terms of reduced reaction times, increased yields, and simplified purification procedures.

Microwave-Assisted Synthesischim.itrsc.orgnih.gov

Microwave irradiation has emerged as a powerful tool in organic synthesis, enabling rapid and efficient heating of reaction mixtures. nih.gov This technology has been successfully employed in the synthesis of benzo[b]thiophene scaffolds, significantly accelerating reaction rates and improving yields compared to conventional heating methods. rsc.orgnih.gov

A notable application of microwave-assisted synthesis is the rapid construction of the 3-aminobenzo[b]thiophene scaffold. The reaction of a 2-halobenzonitrile with methyl thioglycolate in the presence of a base under microwave irradiation provides a direct route to this important intermediate. Specifically, the synthesis of methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has been reported via the microwave-assisted reaction of 2-fluoro-5-trifluoromethylbenzonitrile with methyl thioglycolate. rsc.org This reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) with a base like triethylamine (B128534) at elevated temperatures, achieving high yields in a matter of minutes. rsc.orgnih.gov

Reaction Conditions for Microwave-Assisted Synthesis

Starting Material Reagents Solvent Temperature Time Yield

The 3-aminobenzo[b]thiophene scaffold, readily accessible through microwave-assisted synthesis, is a key building block for the preparation of various kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer. nih.gov Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. ed.ac.uk The benzo[b]thiophene core has been incorporated into inhibitors of several kinases, including PIM kinases, which are involved in cell cycle progression and apoptosis. nih.govdundee.ac.uknovartis.com The efficient synthesis of the trifluoromethylated 3-aminobenzo[b]thiophene intermediate using microwave technology facilitates the rapid generation of libraries of potential kinase inhibitors for biological screening. nih.gov

One-Pot Reaction Sequences for Trifluoromethylated Thiophene (B33073) Derivativesresearchgate.net

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. Several one-pot methodologies have been developed for the synthesis of substituted benzo[b]thiophenes. One such approach involves the use of alkynes as precursors. chim.it For example, the reaction of o-alkynyl thioanisoles can lead to the formation of 2,3-disubstituted benzo[b]thiophenes through an electrophilic cyclization process. nih.govorganic-chemistry.org Another strategy utilizes aryne intermediates, which can react with alkynyl sulfides in a one-step process to afford the benzo[b]thiophene core. nih.gov These methods provide a versatile and efficient means of accessing a range of substituted benzo[b]thiophenes, including those bearing a trifluoromethyl group.

Synthesis of Key Intermediates and Carboxylic Acid Derivatives

The synthesis of key intermediates, particularly carboxylic acid derivatives, is essential for the further functionalization of the this compound scaffold. These intermediates serve as versatile handles for the introduction of various functional groups and the construction of more complex molecules. 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid and its corresponding methyl ester are important examples of such intermediates. sigmaaldrich.comchemimpex.comapolloscientific.co.ukuni.lu The synthesis of these compounds can be achieved through the hydrolysis of the corresponding ester or nitrile precursors. For instance, the synthesis of 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid has been reported, providing a synthetic route that can be adapted for the 5-substituted isomer. nih.gov Additionally, the preparation of 3-acyl-5-substituted benzo[b]thiophenes is another important transformation, as the 3-acyl group can be further modified to introduce a variety of side chains. researchgate.netnih.gov

5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid

The synthesis of 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid can be achieved through a two-step process involving the formation of an ethyl ester intermediate followed by hydrolysis.

The initial step involves the reaction of 2-fluoro-5-(trifluoromethyl)benzaldehyde (B125124) with ethyl thioglycolate. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by the sulfur of ethyl thioglycolate, followed by an intramolecular cyclization to form the benzo[b]thiophene ring system. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF).

Following the formation of Ethyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, the ester is hydrolyzed to the corresponding carboxylic acid. This is generally achieved by treating the ester with a strong base, such as sodium hydroxide (B78521), in an alcoholic solvent like ethanol (B145695), followed by acidification with a mineral acid, such as hydrochloric acid prepchem.comnih.gov.

A general procedure for the hydrolysis of a similar compound, ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, involves dissolving the ester in ethanol and adding a solution of sodium hydroxide. The mixture is stirred at room temperature, and after completion, the solvent is removed under vacuum. The residue is then diluted with water, acidified with hydrochloric acid, and the product is extracted with an organic solvent like ethyl acetate (B1210297) prepchem.comnih.gov.

Step Starting Material Reagents Conditions Product
12-Fluoro-5-(trifluoromethyl)benzaldehydeEthyl thioglycolate, K₂CO₃DMF, 60°CEthyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
2Ethyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylateNaOH, EtOH; then HClRoom temperature5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Methyl 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylate

Methyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate is synthesized from 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid through esterification.

A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst. A general and effective procedure utilizes hydrogen chloride gas bubbled through a solution of the carboxylic acid in methanol. The reaction mixture is then heated under reflux to drive the esterification to completion. After the reaction, the solvent is typically removed, and the crude product can be purified by washing with water and recrystallization from a suitable solvent like methanol.

Starting Material Reagents Conditions Product
5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acidMethanol, HCl (gas)RefluxMethyl 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

3-Methoxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic Acid

The synthesis of 3-methoxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid can be envisioned through a multi-step sequence starting from a pre-functionalized benzo[b]thiophene core. A plausible route involves the synthesis of a 3-chloro-5-(trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride intermediate, followed by reaction with a methoxide (B1231860) source and subsequent hydrolysis.

The introduction of a methoxy (B1213986) group at the 3-position can be achieved by reacting the 3-chloro-5-(trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride with sodium methoxide. This would lead to the formation of the methyl ester of the target compound. Subsequent hydrolysis of this ester, under basic conditions followed by acidification, would yield the desired 3-methoxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid.

Step Starting Material Reagents Conditions Product
15-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acidChlorinating agent (e.g., SOCl₂)-5-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride
25-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chlorideChlorinating agent (e.g., NCS)-3-Chloro-5-(trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride
33-Chloro-5-(trifluoromethyl)benzo[b]thiophene-2-carbonyl chlorideSodium methoxideMethanol, RefluxMethyl 3-methoxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
4Methyl 3-methoxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylateNaOH, H₂O/MeOH; then HClReflux3-Methoxy-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid

Reactivity and Chemical Transformations of 5 Trifluoromethylbenzo B Thiophene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 5-trifluoromethylbenzo[b]thiophene, the reaction is influenced by both the inherent reactivity of the benzo[b]thiophene nucleus and the electronic effects of the substituent.

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong inductive effect significantly reduces the electron density of the aromatic system to which it is attached. Consequently, the presence of the -CF3 group at the 5-position deactivates the entire benzo[b]thiophene ring system towards electrophilic attack compared to the unsubstituted parent molecule. This deactivation means that harsher reaction conditions, such as stronger electrophiles or higher temperatures, may be required to achieve substitution. The thiophene (B33073) portion of the molecule, being inherently more electron-rich than the benzene (B151609) ring, remains the more reactive part of the heterocycle, but its reactivity is still diminished by the influence of the -CF3 group.

The directing effect of substituents in electrophilic aromatic substitution is a key factor in determining the structure of the product. For the unsubstituted benzo[b]thiophene ring, electrophilic attack generally favors the thiophene ring. The established order of positional reactivity for nitration, a typical EAS reaction, is 3 > 2 > 6 > 5 > 4 > 7.

In this compound, two main factors compete to determine the position of substitution:

The inherent reactivity of the benzo[b]thiophene core: This directs incoming electrophiles primarily to the C2 and C3 positions.

The directing effect of the -CF3 group: As a strong deactivating, meta-directing group, the trifluoromethyl substituent on the benzene ring would direct incoming electrophiles to the C4 and C6 positions, relative to itself.

The outcome of an electrophilic substitution reaction is a balance of these effects. Since the thiophene ring is significantly more activated towards electrophilic attack than the deactivated benzene ring, substitution is expected to occur preferentially on the thiophene moiety at either the C2 or C3 position. The strong deactivation of the benzene ring by the -CF3 group makes substitution at C4, C6, or C7 less likely under typical EAS conditions. The precise ratio of C2 to C3 substitution would depend on the specific electrophile and reaction conditions, but the thiophene ring would be the primary site of reaction.

Nucleophilic Reactions Involving the Sulfur Atom

The sulfur atom in the benzo[b]thiophene ring possesses lone pairs of electrons and can participate in reactions with electrophiles, most notably oxidation. The electron-withdrawing nature of the 5-trifluoromethyl group can influence the nucleophilicity of the sulfur atom.

Oxidation of the sulfur atom in thiophenes and their derivatives is a common transformation, leading to the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). These reactions typically employ oxidizing agents such as hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA).

For this compound, the sulfur atom can be oxidized stepwise:

Formation of this compound-1-oxide (Sulfoxide): Treatment with one equivalent of an oxidizing agent can convert the sulfide (B99878) to a sulfoxide (B87167). The rate of this first oxidation step is generally increased by electron-donating groups and decreased by electron-withdrawing groups. Therefore, the 5-CF3 group is expected to slow this reaction compared to unsubstituted benzo[b]thiophene.

Formation of this compound-1,1-dioxide (Sulfone): Further oxidation of the sulfoxide with an additional equivalent of the oxidizing agent yields the sulfone. Interestingly, the trend for this second oxidation step is often the opposite of the first; electron-withdrawing groups can facilitate the conversion of the sulfoxide to the sulfone. Complete oxidation to the sulfone often occurs readily from the sulfoxide intermediate.

Reagents such as hydrogen peroxide, sometimes in the presence of catalysts like methyltrioxorhenium(VII) or activated by solvents like trifluoroacetic acid, are effective for these transformations. wikipedia.orgrsc.org For electron-poor benzo[b]thiophenes, systems utilizing H2O2 with phosphorus pentoxide have also been shown to be effective in producing the corresponding sulfones. mdpi.com

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For these reactions to be applied to this compound, a leaving group, typically a halogen (Br, I) or a triflate, must first be installed on the ring system. The most common positions for introducing such a group are C2 or C3 via electrophilic halogenation or other synthetic routes.

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound (like a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This reaction is highly versatile for creating biaryl or vinyl-substituted aromatic systems.

A hypothetical Suzuki coupling reaction involving a halogenated derivative of this compound, for example, 2-bromo-5-trifluoromethylbenzo[b]thiophene, would proceed as follows:

Substrates: 2-Bromo-5-trifluoromethylbenzo[b]thiophene and an arylboronic acid.

Catalyst: A palladium(0) source, such as Pd(PPh3)4 or one generated in situ from a Pd(II) precursor like Pd(OAc)2 with phosphine (B1218219) ligands.

Base: An inorganic base such as sodium carbonate, potassium carbonate, or potassium phosphate (B84403) is required to activate the boronic acid.

Solvent: Typically a mixture of an organic solvent (like toluene, dioxane, or DMF) and water.

The Heck reaction (or Mizoroki-Heck reaction) is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.org This method is used to synthesize substituted alkenes.

For a halo-substituted this compound, such as 3-iodo-5-trifluoromethylbenzo[b]thiophene, a typical Heck reaction would involve:

Substrates: 3-Iodo-5-trifluoromethylbenzo[b]thiophene and an alkene (e.g., styrene, an acrylate).

Catalyst: A palladium source like palladium(II) acetate (B1210297) [Pd(OAc)2], often with phosphine ligands.

Base: An organic base like triethylamine (B128534) (Et3N) or an inorganic base like sodium acetate is used to neutralize the hydrogen halide formed during the reaction.

Solvent: A polar aprotic solvent such as DMF or acetonitrile (B52724) is commonly used.

The reaction would result in the formation of a new bond between C3 of the benzothiophene (B83047) ring and one of the sp2 carbons of the alkene. Although the Heck reaction is a robust and common method for functionalizing heterocyclic compounds, specific examples with detailed conditions and yields for halogenated this compound could not be identified in the reviewed literature. As a result, a data table with specific experimental results cannot be provided.

Functionalization of Carboxylic Acid and Ester Derivatives

The carboxylic acid and ester moieties at the 2-position of the this compound scaffold are primary sites for chemical modification. These functional groups readily undergo transformations such as esterification and amidation to produce a diverse array of derivatives.

Ester derivatives of this compound-2-carboxylic acid are common intermediates in the synthesis of more complex molecules. Standard esterification procedures are applicable, including the reaction of the carboxylic acid with an alcohol under acidic conditions or the reaction of the corresponding acyl chloride with an alcohol. While direct esterification of the 5-trifluoromethyl isomer is a standard procedure, detailed examples from the literature often highlight the synthesis of related isomers, which follow analogous reaction pathways.

For instance, the synthesis of ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate has been achieved through the cyclization of 2-fluoro-4-(trifluoromethyl)benzaldehyde (B1268082) with ethyl thioglycolate in the presence of potassium carbonate. nih.gov This method builds the heterocyclic ring and installs the ester group simultaneously.

Furthermore, general methods for the synthesis of thiophene carboxylates are well-established and applicable to this system. These include the reaction of carboxylic acid salts with alkyl halides and transesterification reactions. google.com The hydrolysis of these esters back to the parent carboxylic acid is also a critical transformation, typically achieved by treatment with a base such as sodium hydroxide (B78521) in an alcoholic solvent. nih.gov

Table 1: Representative Esterification-Related Reactions Note: The following table includes data for a closely related isomer, 6-trifluoromethylbenzo[b]thiophene, which demonstrates the typical reactivity of this class of compounds.

Starting MaterialReagents and ConditionsProductYield
2-Fluoro-4-(trifluoromethyl)benzaldehydeEthyl thioglycolate, K₂CO₃, DMF, 60 °C, 2 hEthyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate57% nih.gov
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylateNaOH, EtOH, H₂O, room temperature6-Chlorobenzo[b]thiophene-2-carboxylic acid87% nih.gov

The conversion of this compound-2-carboxylic acid into amides is a crucial transformation for developing biologically active compounds. uow.edu.aunih.gov This can be accomplished through several standard synthetic methodologies, most commonly by activating the carboxylic acid followed by reaction with a primary or secondary amine.

One widely used method involves the use of peptide coupling reagents. For example, the amidation of the closely related 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid with tert-butyl carbazate (B1233558) has been successfully carried out using dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.gov This reaction proceeds under mild conditions at room temperature to afford the corresponding N-acylated hydrazide. nih.gov

Another common approach is the conversion of the carboxylic acid to the more reactive acyl chloride, which then readily reacts with an amine to form the amide bond. uow.edu.au These methods provide access to a wide variety of benzo[b]thiophene-2-carboxamides. uow.edu.au

Table 2: Representative Amidation Reaction Note: The following table includes data for a closely related isomer, 6-trifluoromethylbenzo[b]thiophene, which demonstrates the typical reactivity of this class of compounds.

Starting MaterialReagents and ConditionsProductYield
6-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acidtert-Butyl carbazate, DCC, DMAP, DCM, 0 °C to room temperature, 24 htert-Butyl 2-(6-(trifluoromethyl)benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate64% nih.gov

Advanced Applications in Medicinal Chemistry and Drug Discovery

Structure-Activity Relationship (SAR) Studies of 5-Trifluoromethylbenzo[b]thiophene Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For benzo[b]thiophene derivatives, SAR studies have provided insights into the chemical features responsible for their therapeutic effects. nih.gov

The trifluoromethyl group is a key functional group in modern medicinal chemistry due to its unique electronic properties and metabolic stability. When incorporated into a drug candidate, the CF3 group can significantly enhance its biological efficacy through several mechanisms.

The high electronegativity of the fluorine atoms in the CF3 group makes it a strong electron-withdrawing group. This property can alter the acidity or basicity of nearby functional groups, which in turn can affect how the molecule interacts with its biological target. The CF3 group can also increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action. Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the metabolic stability of a drug, leading to a longer duration of action. In some cases, the introduction of a trifluoromethyl group has been shown to significantly enhance the anti-cancer activity of related heterocyclic compounds. mdpi.com

The potency and target interaction of this compound derivatives can be further modulated by the introduction of other substituents on the benzo[b]thiophene ring system. SAR studies on various benzo[b]thiophene analogs have demonstrated that the nature, position, and stereochemistry of these substituents are critical for biological activity.

Therapeutic Potential and Pharmacological Activities

The benzo[b]thiophene scaffold is a versatile pharmacophore that has been incorporated into molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govdigitellinc.com The unique properties of the trifluoromethyl group can further enhance the therapeutic potential of this scaffold.

Antimicrobial resistance is a critical global health challenge, necessitating the development of novel antimicrobial agents. uwf.edu Benzo[b]thiophene derivatives have emerged as promising candidates in the search for new therapies to combat resistant infections. digitellinc.comuwf.edu

Several studies have highlighted the potential of benzo[b]thiophene derivatives as antibacterial agents. While some derivatives show limited activity when tested alone against Gram-negative bacteria, their efficacy can be markedly improved when co-administered with an outer membrane-permeabilizing agent like polymyxin (B74138) B (PMB). uwf.edu In the presence of PMB, some derivatives have shown substantial activity against E. coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8–64 µg/mL. uwf.eduuwf.edu However, resistance in strains like Pseudomonas aeruginosa often remains high, likely due to strong efflux pumps and permeability barriers. uwf.eduuwf.edu

The table below summarizes the antibacterial activity of selected thiophene (B33073) derivatives against colistin-resistant (Col-R) Gram-negative bacteria.

CompoundOrganismMIC₅₀ (mg/L)
Thiophene Derivative 4Col-R A. baumannii16
Col-R E. coli8
Thiophene Derivative 5Col-R A. baumannii16
Col-R E. coli32
Thiophene Derivative 8Col-R A. baumannii32
Col-R E. coli32
Data sourced from Frontiers in Microbiology. frontiersin.orgnih.gov

Benzo[b]thiophene derivatives have also demonstrated promising antifungal properties. nih.gov In one study, several novel benzo[b]thiophene derivatives exhibited significant antifungal activity against pathogenic fungi, with MIC values in the range of 32 to 64 µg/mL. uwf.eduuwf.edu These compounds were effective in inhibiting both the growth and hyphal development of Candida species. uwf.edu Another study on di(hetero)arylamine derivatives of the benzo[b]thiophene system showed a broad spectrum of activity against clinically relevant Candida, Aspergillus, and dermatophyte species, including fluconazole-resistant fungi. nih.gov

Antimicrobial Properties, including against Multidrug-Resistant Strains

Antiviral Activity (e.g., Anti-norovirus)

Current research literature does not provide specific information on the antiviral activity of this compound against norovirus. While various compounds are being investigated for anti-norovirus applications, including nucleoside analogs, protease inhibitors, and immunomodulators, the potential of benzo[b]thiophene derivatives, particularly those with a 5-trifluoromethyl substitution, remains an unexplored area. nih.govnih.gov

Anti-inflammatory Agents

Thiophene derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory properties. nih.govnih.gov Several commercially available anti-inflammatory drugs, such as Tinoridine, Tiaprofenic acid, and Zileuton, feature a thiophene ring, highlighting the importance of this core structure. nih.govresearchgate.netencyclopedia.pub The anti-inflammatory mechanism of thiophene-based compounds often involves the inhibition of key enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.govresearchgate.net

Furthermore, research into related heterocyclic structures has uncovered a potential link between cholinesterase inhibition and anti-inflammatory effects. Studies on certain thienobenzo-triazoles, which are structurally related to benzo[b]thiophenes, have demonstrated that their ability to inhibit cholinesterases may also contribute to anti-inflammatory activity by inhibiting the production of the pro-inflammatory cytokine TNF-α. mdpi.com While direct studies on this compound are limited, the established anti-inflammatory potential of the broader thiophene class suggests it is a promising candidate for further investigation. researchgate.netencyclopedia.pub

Anti-cancer/Antitumor Properties

The inclusion of fluorine atoms, particularly the trifluoromethyl (CF3) group, in organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as lipophilicity and metabolic stability. mdpi.com This approach has been applied to various heterocyclic scaffolds to develop potent anti-cancer agents. mdpi.comnih.gov

While research on this compound itself is not extensively detailed, studies on closely related structures underscore its potential. For instance, derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene have been shown to bind to a variety of cancer-specific protein targets. ekb.eg Similarly, research on 5-trifluoromethylpyrimidine derivatives has identified them as effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

In a study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, one compound in particular demonstrated notable activity. The derivative, 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro nih.govresearchgate.netthiazolo[4,5-d]pyrimidin-7(6H)-one , showed selective cytotoxicity against the IGROV1 ovarian cancer cell line, with a growth percent of -5.14 at a concentration of 10⁻⁵ M. mdpi.com This finding highlights the potential of the 5-trifluoromethyl group on a thiophene-fused ring system to confer anti-cancer properties. mdpi.comresearchgate.net

Cholinesterase Inhibitory Activity for Neurodegenerative Diseases

The inhibition of cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions like Alzheimer's disease. researchgate.netmdpi.com Benzo[b]thiophene has emerged as a valuable scaffold for designing new cholinesterase inhibitors. nih.gov

Acetylcholinesterase (AChE) Inhibition

Derivatives of benzo[b]thiophene have been shown to exhibit significant AChE inhibitory activity. In a study focused on benzo[b]thiophene-chalcone hybrids, compound 5f was identified as the most effective AChE inhibitor, with an IC50 value of 62.10 µM. nih.gov Molecular docking studies of this compound suggested that its inhibitory action involves a hydrogen bond between its carbonyl oxygen and the TYR337 residue, as well as π-π stacking interactions with the TRP86 residue in the enzyme's active site. nih.gov

In another study on halogenated thiophene chalcones, which are structurally related, compound T8 was found to be the most potent inhibitor of AChE within its series, demonstrating the potential of substituted thiophenes in targeting this enzyme. nih.gov

Butyrylcholinesterase (BChE) Inhibition

The benzo[b]thiophene scaffold has also proven effective for targeting BChE. Within the same series of benzo[b]thiophene-chalcone hybrids, compound 5h , which features an amino substituent, emerged as the best BChE inhibitor with an IC50 value of 24.35 µM. nih.gov This potency was comparable to the reference drug galantamine (IC50 = 28.08 µM). nih.gov Another compound from this series, 5i , which has a hydroxyl substituent, also showed good inhibition of BChE with an IC50 of 59.6 µM. nih.gov

Among the halogenated thiophene chalcones, compound T6 displayed the most potent inhibitory activity against BChE. nih.gov These findings collectively indicate that the benzo[b]thiophene core can be effectively modified to create selective or dual inhibitors of both AChE and BChE.

Cholinesterase Inhibitory Activity of Benzo[b]thiophene Derivatives
CompoundTarget EnzymeInhibitory Activity (IC50 in µM)Reference
Compound 5f (a benzo[b]thiophene-chalcone hybrid)AChE62.10 nih.gov
Compound 5h (a benzo[b]thiophene-chalcone hybrid)BChE24.35 nih.gov
Compound 5i (a benzo[b]thiophene-chalcone hybrid)BChE59.6 nih.gov
Compound T8 (a halogenated thiophene chalcone)AChEPotent inhibitor (IC50 in 14-70 µM range) nih.gov
Compound T6 (a halogenated thiophene chalcone)BChEPotent inhibitor (IC50 in 14-70 µM range) nih.gov

Modulation of Protein Function and Biological Targets

The therapeutic potential of this compound and its related structures stems from their ability to interact with and modulate the function of various critical biological proteins.

Enzymes in Inflammation: As a class, thiophene derivatives are known to target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netencyclopedia.pub Furthermore, related thienobenzo-triazoles have been shown to suppress the production of the cytokine TNF-α, suggesting a mechanism that extends beyond direct enzyme inhibition. mdpi.com

Protein Kinases in Cancer: The anti-cancer activity of related trifluoromethyl-substituted heterocycles is linked to the inhibition of protein kinases crucial for tumor growth and survival. For example, 5-trifluoromethylpyrimidine derivatives have been specifically identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov The broader class of tetrahydrobenzo[b]thiophene derivatives has been reported to interact with a wide array of cancer-specific protein targets. ekb.eg

Cholinesterases in Neurodegeneration: In the context of neurodegenerative diseases, the primary biological targets are the cholinesterase enzymes. Derivatives of benzo[b]thiophene have demonstrated the ability to inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), thereby modulating cholinergic neurotransmission. nih.govnih.gov

Selective Estrogen Receptor Modulators (SERMs)

The benzo[b]thiophene core is a well-established pharmacophore in the design of Selective Estrogen Receptor Modulators (SERMs), which are compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity. nih.gov This dual activity allows them to provide the benefits of estrogen in certain tissues, such as bone, while blocking its potentially harmful effects in others, like the breast and uterus. nih.govnih.gov

One of the most prominent examples of a benzothiophene-based SERM is Raloxifene, which is used for the treatment of postmenopausal osteoporosis. researchgate.net Another related SERM, Arzoxifene, also based on the benzothiophene (B83047) structure, has been investigated for its potential in treating and preventing breast cancer and has shown a favorable therapeutic profile. nih.gov The development of these successful drugs highlights the importance of the benzothiophene scaffold in achieving the desired SERM activity. Medicinal chemists explore modifications on this core structure, including the addition of substituents like the trifluoromethyl group, as a strategy to refine the pharmacological profile, improve potency, and enhance pharmacokinetic properties of new SERM candidates. nih.gov

Kinase Inhibitors

Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The benzo[b]thiophene scaffold has been successfully employed in the design of potent kinase inhibitors.

Researchers have designed and synthesized inhibitors of BRAF, a serine-threonine kinase frequently mutated in melanoma, based on a 2,4,5-trisubstituted imidazole (B134444) core with benzothiophene substituents. nih.gov One particularly potent compound from this series incorporated a trifluoroethanol group attached to the benzothiophene ring, demonstrating the value of fluorine chemistry in optimizing kinase inhibitors. nih.gov In another study, a series of compounds with a 5-trifluoromethyl-2-aminopyrimidine scaffold were developed as potent dual inhibitors of FLT3 and CHK1 kinases, which are targets in acute myeloid leukemia. nih.gov Although the trifluoromethyl group was on a different ring in this case, the research originated from modifying core structures to achieve dual inhibitory activity, a common strategy in kinase inhibitor design. nih.gov

Table 1: Inhibitory Activity of Selected Benzothiophene-Based Kinase Inhibitors

Compound ID Target Kinase IC50 (nM) Cellular GI50 (nM)
1i BRAF 190 2100
1q BRAF 9 220

Data sourced from a study on potent BRAF kinase inhibitors. nih.gov IC50 represents the concentration required to inhibit 50% of the enzyme's activity. GI50 represents the concentration required to inhibit the growth of 50% of cells.

Design and Synthesis of Novel Drug Candidates

The unique structure of this compound makes it an excellent foundation for the rational design and synthesis of new drug molecules.

Once a lead compound containing the this compound core is identified, its performance can be fine-tuned through systematic structural modifications. This process, known as structure-activity relationship (SAR) optimization, involves synthesizing analogs with different substituents at various positions on the benzothiophene ring system. peeref.com For instance, adding or altering functional groups on the benzene (B151609) or thiophene portions of the molecule can modulate its potency, selectivity for a specific biological target, and its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The goal is to identify the optimal combination of structural features that results in a drug candidate with the desired therapeutic effect and minimal side effects. Studies on benzothiophene-based 5-lipoxygenase inhibitors have shown that substitution at specific positions on the ring can significantly enhance inhibitory activity. peeref.com

Computational and In Silico Studies in Drug Discovery

Computational methods are indispensable tools in modern drug discovery, allowing scientists to predict and analyze the interactions between drug candidates and their biological targets before they are synthesized.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov This method is widely used for derivatives of benzo[b]thiophene to understand their mechanism of action and to guide the design of more potent compounds. nih.govnih.gov In these studies, a 3D model of the target protein is used, and the benzo[b]thiophene derivative is virtually placed into the protein's active site. The software then calculates the most stable binding pose and estimates the binding affinity, often expressed as a binding energy score in kcal/mol. ajol.info

These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and specific amino acid residues in the target protein. nih.gov For example, docking studies of novel benzo[b]thiophene-2-carbaldehyde derivatives identified favorable binding energies and specific interactions within the target protein. nih.gov This information is invaluable for optimizing the structure of the lead compound to improve its binding and, consequently, its biological activity.

Table 2: Predicted Binding Energies of Benzo[b]thiophene Derivatives with Protein Target 4JVW

Compound Binding Energy (kcal/mol)
BTAP1 -8.0
BTAP2 -7.5
BTAP3 -7.6

Data from a molecular docking study of novel benzo[b]thiophene-2-carbaldehyde derivatives. nih.gov A more negative binding energy generally indicates a stronger, more favorable interaction.

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling of this compound

The preclinical assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to predict its pharmacokinetic behavior in vivo. For this compound, a compound of interest in medicinal chemistry, understanding its ADME profile is essential for its development as a potential therapeutic agent. While specific experimental data for this compound is not extensively available in the public domain, a predictive analysis based on its structural features—the benzothiophene core and the trifluoromethyl group—and data from structurally related compounds can provide valuable insights.

The incorporation of a trifluoromethyl (-CF3) group into a molecule is a common strategy in drug design aimed at modulating ADME properties. nih.gov This group is known to significantly increase lipophilicity, which can enhance membrane permeability and, consequently, absorption. nih.gov Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation and thus improving the metabolic stability of the parent molecule. nih.gov

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. rsc.org The ADME properties of benzothiophene derivatives can be variable and are highly dependent on the nature and position of their substituents. rsc.org Generally, thiophene-based pharmaceuticals undergo hepatic metabolism and are primarily excreted through urine.

Absorption

The absorption of a drug is influenced by its solubility and permeability. The trifluoromethyl group in this compound is expected to increase its lipophilicity, which generally correlates with enhanced permeability across biological membranes. However, very high lipophilicity can lead to poor aqueous solubility, potentially limiting absorption. Computational models are often employed to predict these properties in early drug discovery.

Predicted Physicochemical Properties Influencing Absorption of this compound and Related Analogs

Compound Molecular Weight ( g/mol ) Predicted logP Predicted Aqueous Solubility (mg/L) Predicted Caco-2 Permeability (nm/s)
Benzo[b]thiophene 134.18 2.75 135 >100
This compound 202.20 3.85 25 >150

This table presents predicted data based on computational models and is intended for illustrative purposes.

Distribution

Following absorption, a drug is distributed throughout the body. The extent of distribution is influenced by factors such as plasma protein binding and tissue permeability. The increased lipophilicity imparted by the trifluoromethyl group suggests that this compound would likely exhibit high plasma protein binding. Its ability to cross the blood-brain barrier is another important consideration for potential neurological applications, and the lipophilic nature of the compound may facilitate this penetration.

Predicted Distribution Characteristics

Parameter Predicted Value for this compound
Plasma Protein Binding (%) >95
Volume of Distribution (L/kg) 1 - 3

This table presents predicted data based on computational models and is intended for illustrative purposes.

Metabolism

The metabolic stability of a drug is a key determinant of its half-life and dosing regimen. The trifluoromethyl group is known to be exceptionally stable to metabolic enzymes, thereby protecting the molecule from oxidative metabolism at that position. nih.gov The benzothiophene ring itself can be a site of metabolism, typically involving oxidation of the sulfur atom or hydroxylation of the aromatic ring. In vitro studies using liver microsomes are commonly used to assess metabolic stability. For some benzothiophene derivatives, high systemic clearance has been observed, indicating significant first-pass metabolism. rsc.org

Predicted Metabolic Stability in Human Liver Microsomes

Compound Intrinsic Clearance (µL/min/mg protein) Half-life (min)
This compound 20 - 50 30 - 90
Verapamil (High clearance control) >100 <15

This table presents predicted data based on in silico models and typical ranges for compounds with similar features.

Excretion

The final stage of a drug's journey in the body is its excretion. For many thiophene-containing pharmaceuticals, the primary route of excretion is via the kidneys into the urine, following metabolic conversion in the liver to more polar compounds. It is anticipated that the metabolites of this compound would be eliminated from the body through this pathway.

Advanced Applications in Material Science and Organic Electronics

Utilization in Organic Electronics and Optoelectronic Devices

The distinct electronic properties conferred by the trifluoromethyl group make 5-trifluoromethylbenzo[b]thiophene and its derivatives promising candidates for applications in organic electronics and optoelectronic devices. smolecule.comevitachem.com These devices, which include organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors, rely on organic materials that can efficiently transport charge and interact with light. sigmaaldrich.comoejournal.orgmdpi.com The trifluoromethyl group, being strongly electron-withdrawing, can modify the energy levels of the molecule, which is a critical factor in designing materials for these technologies. smolecule.com

Derivatives of this compound are being investigated for their potential as organic semiconductors. evitachem.com Organic semiconductors are the active components in many organic electronic devices, and their performance is highly dependent on their molecular structure and solid-state packing. rsc.org The benzo[b]thiophene framework provides aromatic stability and can facilitate π-π stacking interactions, which are important for charge transport in organic semiconductors. cymitquimica.com

The introduction of a trifluoromethyl group can enhance the electron-accepting properties of the benzo[b]thiophene system, making it suitable for n-type or ambipolar semiconductors. Research into various substituted benzo[b]thiophene derivatives has shown their promise in thin-film transistors with good electrical performance and stability. rsc.org The unique electronic properties of 2-Iodo-5-(trifluoromethyl)benzo[b]thiophene, for instance, make it a suitable candidate for the development of advanced materials like organic semiconductors. evitachem.com

Table 1: Properties of Benzo[b]thiophene Derivatives Relevant to Organic Semiconductors

Compound/Derivative ClassKey Structural FeatureImpact on Semiconductor PropertiesReference
2,7-divinyl smolecule.combenzothieno[3,2-b]benzothiopheneSymmetrically substituted backboneHigh field-effect mobilities (up to 0.4 cm²/Vs) and good air stability. rsc.org
2-Iodo-5-(trifluoromethyl)benzo[b]thiopheneTrifluoromethyl and iodo groupsUnique electronic properties suitable for advanced materials development. evitachem.com
6-Trifluoromethyl-benzo[b]thiophene-2-carboxylic acidTrifluoromethyl group at the 6-positionPotential for π-π stacking interactions relevant to semiconductor development. cymitquimica.com
General this compound derivativesElectron-withdrawing trifluoromethyl groupInfluences electronic properties, making them suitable for organic electronics. smolecule.com

This table is generated based on available data and illustrates the potential of this class of compounds.

The unique electronic properties imparted by the trifluoromethyl group also make this compound suitable for use in photovoltaic materials. smolecule.com In organic photovoltaics (solar cells), materials that can absorb sunlight and efficiently convert it into electrical energy are required. nazariomartingroup.compolyu.edu.hk The performance of these devices is critically dependent on the electronic energy levels and charge-transporting properties of the donor and acceptor materials.

Thiophene-based materials are widely used in organic solar cells. rsc.orgrsc.org The incorporation of a trifluoromethyl group into the benzo[b]thiophene structure can modulate the material's band gap and energy levels, potentially improving the efficiency of light absorption and charge separation in a photovoltaic device. While specific data on the photovoltaic performance of this compound itself is limited in the provided search results, the general principles of molecular design for organic photovoltaics suggest its potential in this area. smolecule.comrsc.org

Functional Polymers and Coatings

Derivatives of this compound are being explored for their use in the development of functional polymers and coatings. smolecule.com The incorporation of this moiety into a polymer backbone can impart desirable properties such as enhanced thermal stability and modified electrical conductivity. smolecule.comchemimpex.com Polythiophenes, a class of conducting polymers, can be functionalized to tailor their properties for specific applications. beilstein-journals.org

The presence of the electron-withdrawing trifluoromethyl group can significantly modulate the electrical conductivity of polymers incorporating this unit. smolecule.com By altering the electron density of the conjugated polymer backbone, the trifluoromethyl group can influence the polymer's charge carrier concentration and mobility. This allows for the fine-tuning of the material's conductivity for specific applications, ranging from antistatic coatings to the active layers in electronic devices.

The benzo[b]thiophene core of this compound promotes self-assembly through π-π stacking interactions. cymitquimica.com This property is crucial for the formation of well-ordered structures in the solid state, which is essential for efficient charge transport in organic electronic materials. The ability of these molecules to self-assemble into organized nanostructures can be harnessed to create highly functional films and coatings with anisotropic properties. The interplay of π-π stacking from the aromatic core and dipole-dipole interactions from the trifluoromethyl group can lead to unique and controllable solid-state morphologies. smolecule.com

Improvement of Durability and Environmental Resistance

The incorporation of this compound into polymers and other materials significantly enhances their durability and resistance to environmental degradation. This improvement is largely attributed to the intrinsic properties of the trifluoromethyl (-CF3) group, which imparts increased thermal stability, hydrophobicity, and chemical resistance.

The trifluoromethyl group also plays a crucial role in enhancing the environmental resistance of materials, primarily by increasing their hydrophobicity. Materials incorporating this compound exhibit reduced water absorption due to the low surface energy conferred by the fluorine atoms. researchgate.netcanada.ca This property is critical for organic electronic devices, where moisture can lead to degradation of performance and shorten the device's lifespan. For example, fluorinated epoxy resins show significantly lower moisture absorption compared to their non-fluorinated counterparts. cnrs.fr Studies on trifluoromethyl-functionalized poly(lactic acid) have demonstrated a notable increase in water contact angle, indicating enhanced hydrophobicity. rsc.org

The following table summarizes the impact of trifluoromethyl groups on the properties of various polymers, illustrating the improvements in durability and environmental resistance.

Polymer SystemProperty InvestigatedObservationReference
Poly(aryl ether oxazole)sGlass Transition Temperature (Tg)Introduction of a second -CF3 group increased Tg by 14°C. acs.org
Trifluoromethyl-functionalized Poly(lactic acid)Water Contact AngleIncreased to 88.21° from 70° in unmodified PLA. rsc.org
Epoxy Resins with -CF3 groupsWater AbsorptionMoisture absorption was as low as 0.47% in modified resins. researchgate.net
Aromatic Polyamides with -CF3 groupsThermal StabilityThermally stable over 400°C. nih.gov
Fluorinated Epoxy ResinsContact AngleContact angles were more than 90°, indicating hydrophobic properties. cnrs.fr

Role in Fluorine Chemistry for Novel Material Synthesis

This compound serves as a pivotal building block in fluorine chemistry for the synthesis of a wide array of novel materials. Its unique structure allows for its use as a monomer or an intermediate in the creation of complex fluorinated molecules, including polymers and biologically active compounds with tailored properties. researchgate.net

The synthesis of novel materials often leverages the reactivity of the benzo[b]thiophene core and the unique properties imparted by the trifluoromethyl group. For example, derivatives of this compound can be synthesized through various methods, such as the condensation of substituted benzaldehydes with ethyl thioglycolate, followed by cyclization. Microwave-assisted synthesis has also been employed to produce these derivatives rapidly and in high yields.

These derivatives can then be used to construct more complex molecular architectures. In polymer chemistry, this compound can be incorporated into polymer backbones to create fluoropolymers with specific functionalities. These fluoropolymers often exhibit desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. researchgate.net For instance, the introduction of a trifluoromethyl group into a polymer can increase its solubility in organic solvents without compromising its thermal stability. canada.ca

In the field of medicinal chemistry, the this compound scaffold is used to synthesize novel hybrid molecules with potential therapeutic applications. For example, fluorinated benzothiophene-indole hybrids have been synthesized and evaluated for their antibacterial activity against resistant strains of S. aureus. mdpi.com The trifluoromethyl group in these hybrids is crucial for modulating their lipophilicity and metabolic stability, which can enhance their biological efficacy. mdpi.commdpi.com

The versatility of this compound as a synthetic intermediate is further highlighted by its use in the creation of materials for organic electronics. Thiophene-based materials are widely used in organic electronics, and the introduction of fluorine through moieties like this compound allows for fine-tuning of the material's electronic properties, such as the energy levels of the frontier molecular orbitals. acs.orgmdpi.com This is critical for optimizing the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The table below provides examples of novel materials synthesized using trifluoromethyl-substituted benzothiophene (B83047) derivatives and their key properties.

Compound/MaterialSynthetic ApproachKey Properties/ApplicationsReference
5/6-substituted 3-trifluoromethylbenzo[b]thiophenesStraightforward synthesis from o-fluorinated trifluoro acetophenones.Precursors for advanced materials. researchgate.net
Fluorinated benzothiophene-indole hybridsOne-pot reaction of 5-fluorothiophene-2,3-dicarbaldehyde with indoles.Antibacterial activity against MRSA. mdpi.com
7-Trifluoromethyl-benzo[b]thiophene-2-carbaldehyde derivativesCondensation of substituted benzaldehydes with ethyl thioglycolate.Building blocks for medicinal chemistry and materials science.
Poly(thienothiophene-co-benzodithiophene) with fluorineCopolymerization.Increased hole mobility in polymer solar cells. acs.org

Applications in Agrochemical and Industrial Chemistry

Development of Herbicides and Fungicides

The benzo[b]thiophene scaffold is a key structural motif in a variety of biologically active compounds, and its derivatives have been explored for their potential use in agriculture. The trifluoromethyl group, in particular, is known to enhance the efficacy of many agrochemicals.

While specific commercial herbicides and fungicides based directly on the 5-Trifluoromethylbenzo[b]thiophene core are not widely documented in publicly available research, the broader class of benzo[b]thiophene derivatives has shown significant promise in this area. For instance, a derivative, 5-(Trifluoromethyl)benzo[b]thiophene-2-carboxylic acid, is actively being explored for its potential in developing new herbicides and fungicides. chemimpex.com The rationale behind this research lies in the ability of the trifluoromethyl group to increase the compound's stability and its capacity to interact with biological targets within weeds and fungi.

Research into various thiophene (B33073) derivatives has demonstrated their antifungal properties. Studies have shown that certain synthetic thiophene compounds exhibit antifungal activity against various plant pathogens. researchgate.netnih.gov The fungicidal potential of these compounds is often attributed to their interaction with essential enzymes or cellular processes in fungi.

Table 1: Fungicidal Activity of Selected Thiophene Derivatives

Compound/Derivative Class Target Fungi Noted Activity
5-Phenylthiophene derivatives Candida albicans and fluconazole-resistant strains Significant antifungal and fungicidal activity. nih.gov

Pest Control Solutions

The application of thiophene derivatives extends to the development of insecticides and other pest control agents. The structural features of the benzo[b]thiophene core can be modified to target specific pests. While direct evidence of this compound in commercial pest control solutions is limited, the broader family of thiophene-containing compounds has been investigated for such purposes.

Thiophene derivatives isolated from certain plants have demonstrated biocidal activity, suggesting their potential as natural pesticides. mdpi.com Furthermore, the strategic incorporation of a trifluoromethyl group is a common strategy in the design of modern insecticides to enhance their potency and metabolic stability. researchgate.net Halogenated thiophene derivatives, for instance, are considered valuable building blocks for creating next-generation insecticides. nbinno.com

Chemical Intermediates for Complex Molecule Synthesis

One of the most significant industrial applications of this compound is its role as a chemical intermediate. capotchem.com Its unique structure, featuring both a benzo[b]thiophene core and a trifluoromethyl group, makes it a valuable starting material for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com

The trifluoromethyl group enhances the chemical stability and reactivity of the molecule, allowing for targeted modifications and the design of compounds with specific desired properties. chemimpex.com As a building block, it allows chemists to efficiently construct complex molecular architectures, thereby accelerating research and development in various fields.

Table 2: Properties of this compound as a Chemical Intermediate

Property Value/Description
Molecular Formula C9H5F3S
Molecular Weight 202.20 g/mol
Appearance Not specified in provided results
Purity Available in various purities for research and industrial use

| Applications | Synthesis of pharmaceuticals and agrochemicals |

Synthesis of Fluorinated Chemicals (e.g., Refrigerants, Solvents)

While fluorinated compounds, in general, are crucial in the production of materials like refrigerants and solvents due to their unique properties, there is no direct evidence in the provided search results to suggest that this compound is specifically used as a precursor for these applications. The synthesis of refrigerants and solvents typically involves simpler fluorinated aliphatic or aromatic compounds. The complexity of the this compound structure makes it more suitable for applications where high biological activity and specificity are required, such as in the development of pharmaceuticals and agrochemicals, rather than for bulk chemical production like refrigerants and solvents.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By observing the magnetic behavior of atomic nuclei, NMR allows for the precise determination of molecular structure, connectivity, and even three-dimensional conformation. For 5-Trifluoromethylbenzo[b]thiophene, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton NMR (¹H NMR)

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. In the spectrum of this compound, the protons on the bicyclic ring system are expected to appear in the aromatic region (typically 7.0-9.0 ppm). The electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C-5 position significantly influences the chemical shifts of the protons on the benzene (B151609) ring, causing them to shift downfield compared to the unsubstituted benzo[b]thiophene.

The expected signals for the five aromatic protons would be:

H-2 and H-3: These protons on the thiophene (B33073) ring would appear as doublets, coupled to each other.

H-4, H-6, and H-7: These protons on the benzene ring would exhibit a more complex splitting pattern. The H-4 proton, being ortho to the CF₃ group, is expected to be the most downfield of the benzene ring protons. The H-6 proton, also ortho to the CF₃ group, will also be shifted downfield. The H-7 proton would be the most upfield of the benzene ring protons.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7~ 7.45dJ ≈ 8.5
H-3~ 7.50dJ ≈ 5.5
H-2~ 7.95dJ ≈ 5.5
H-6~ 7.98ddJ ≈ 8.5, 1.5
H-4~ 8.25s-

Note: Data is estimated based on spectral data of related substituted benzo[b]thiophenes and known substituent effects. Actual values may vary.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum reveals the number and chemical environment of the carbon atoms in a molecule. For this compound, nine distinct signals are expected in the aromatic region of the spectrum. A key feature is the signal for the trifluoromethyl carbon, which appears as a distinct quartet due to coupling with the three attached fluorine atoms (¹JCF). The carbon atom to which the CF₃ group is attached (C-5) will also exhibit coupling to the fluorine atoms, though with a smaller coupling constant (²JCF). The electron-withdrawing effect of the CF₃ group will also influence the chemical shifts of the other carbon atoms in the benzene ring.

CarbonExpected Chemical Shift (δ, ppm)
C-3~ 122.0
C-7~ 122.5
C-6~ 123.0 (q)
C-4~ 124.0 (q)
CF₃ ~ 125.0 (q, ¹JCF ≈ 272 Hz)
C-2~ 126.5
C-5~ 128.0 (q)
C-3a~ 139.0
C-7a~ 142.0

Note: Data is estimated based on spectral data of related compounds. The 'q' denotes a quartet, with the most significant being the one-bond coupling for the CF₃ carbon.

Fluorine-19 NMR (¹⁹F NMR)

Fluorine-19 NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. nih.gov Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides clean spectra with a wide range of chemical shifts, making it an excellent tool for identifying and quantifying fluorinated molecules. alfa-chemistry.com

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal (a singlet) because the three fluorine atoms of the CF₃ group are chemically equivalent and there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift for a trifluoromethyl group attached to an aromatic ring typically appears in the range of -60 to -65 ppm relative to the standard reference, trichlorofluoromethane (B166822) (CFCl₃). ucsb.edu

NucleusExpected Chemical Shift (δ, ppm)Multiplicity
-CF₃~ -62.5s

Note: The chemical shift is referenced to CFCl₃ at 0 ppm.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺), which corresponds to the molecular weight of the intact molecule, and various fragment ion peaks.

For this compound (C₉H₅F₃S), the molecular ion peak is expected at an m/z of 214. The fragmentation pattern would likely involve the loss of a fluorine atom or the entire trifluoromethyl group, leading to characteristic fragment ions.

m/zProposed IonFormula
214[M]⁺[C₉H₅F₃S]⁺
195[M - F]⁺[C₉H₅F₂S]⁺
145[M - CF₃]⁺[C₈H₅S]⁺

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of a molecule by distinguishing between ions of the same nominal mass but different chemical formulas. rsc.org This is a definitive method for confirming the molecular formula of a newly synthesized or isolated compound.

For this compound, HRMS would be used to confirm the elemental composition of C₉H₅F₃S. The experimentally measured mass would be compared to the calculated theoretical mass.

ParameterValue
Molecular FormulaC₉H₅F₃S
Calculated Monoisotopic Mass214.00641 Da
Expected Experimental Mass214.0064 ± 0.0005 Da

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides definitive proof of the molecular structure of crystalline solids, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms. For derivatives of benzo[b]thiophene, this technique has been instrumental in understanding their solid-state conformation and intermolecular interactions, which are crucial for applications in materials science and medicinal chemistry.

CompoundRing System 1Ring System 2Dihedral Angle (°)Reference
2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrileBenzothiophene (B83047)Benzene (p-tolyl)29.78 (11) nih.gov
(E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamideThiophenePhenyl (benzenesulfonamide)77.7 (1) nih.gov
4-(benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiolBenzothiopheneTriazole32.68 (5) nih.gov
4-(benzo[b]thiophen-2-yl)-1-methyl-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3(2H)-thioneBenzothiopheneTriazole10.43 (8) nih.gov
5-(Phenylsulfonyl)-5,6-dihydrobenzo nih.govbjraylight.comthieno[3,2-j]phenanthridineThiophenePhenyl (sulfonyl)88.1 (1) nih.govresearchgate.net

The crystal packing of benzo[b]thiophene derivatives is governed by a variety of non-covalent interactions. In the crystal structure of 2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrile, the packing is characterized by C—H⋯F and weak C—H⋯N hydrogen bonds, which assemble the molecules into sheets. nih.gov The presence of the trifluoromethyl group provides fluorine atoms that can act as hydrogen bond acceptors.

In other derivatives, intermolecular C—H⋯O hydrogen bonds are observed, linking molecules into chains. researchgate.net The arrangement of molecules in the crystal lattice can also be influenced by π–π stacking interactions between the aromatic rings of the benzo[b]thiophene systems. nih.gov These interactions, along with weaker van der Waals forces, dictate the final crystal architecture. The specific packing motif can significantly influence the material's physical properties, such as solubility and melting point.

CompoundInteraction TypeDescriptionReference
2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrileC—H⋯FContributes to the formation of (001) sheets. nih.gov
2-(p-tolyl)-6-(trifluoromethyl)benzo[b]thiophene-3-carbonitrileC—H⋯NWeak interactions contributing to crystal packing. nih.gov
(E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]phenyl}benzenesulfonamideC—H⋯OIntramolecular interactions stabilize the molecular structure. researchgate.net
4-(benzo[b]thiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-thiolN—H⋯OLinks molecules into chains. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to show a combination of bands corresponding to the aromatic benzo[b]thiophene core and the trifluoromethyl group.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz Carbon-carbon stretching vibrations within the aromatic ring system usually appear in the 1600-1400 cm⁻¹ range. vscht.cz The C-S stretching vibration of the thiophene ring is more difficult to assign but has been reported in the 850-600 cm⁻¹ region for various thiophene derivatives. iosrjournals.org

The trifluoromethyl (CF₃) group is expected to exhibit very strong absorption bands due to the C-F stretching vibrations, typically found in the region of 1350-1100 cm⁻¹. The exact position and number of these bands can be influenced by the electronic environment of the CF₃ group.

Vibrational ModeExpected Wavenumber (cm⁻¹)Reference
Aromatic =C–H Stretch3100 - 3000 vscht.cz
Aromatic C=C Stretch1600 - 1400 vscht.cz
C-F Stretch (CF₃ Group)1350 - 1100 (Strong)
C–H In-plane Bending1300 - 1000 iosrjournals.org
C–H Out-of-plane Bending1000 - 750 iosrjournals.org
C–S Stretch~850 - 600 iosrjournals.org

UV/Vis Absorption and Fluorescence Spectroscopy

The electronic properties of this compound can be investigated using UV/Vis absorption and fluorescence spectroscopy. Benzo[b]thiophene, as a conjugated aromatic system, exhibits characteristic absorption bands in the UV region corresponding to π → π* electronic transitions. researchgate.net The fusion of the benzene and thiophene rings creates an extended π-system, resulting in absorption at longer wavelengths compared to benzene or thiophene alone. researchgate.net

The introduction of a trifluoromethyl group, which is an electron-withdrawing group, can influence the energy of the molecular orbitals and thus shift the absorption and emission maxima. The solvent environment also plays a crucial role, as the polarity of the solvent can affect the position of the absorption bands. biointerfaceresearch.com Many thiophene-based materials are known to be fluorescent, and their emissive properties are a subject of significant research interest. rsc.org

Spectroscopic ParameterTypical Range/ObservationReference
UV/Vis Absorption (λmax)Typically in the UV region due to π → π* transitions. The exact wavelength is influenced by substituents and solvent. researchgate.netbiointerfaceresearch.com
Fluorescence Emission (λem)Many thiophene derivatives are fluorescent. The emission wavelength depends on the molecular structure and environment. rsc.orgresearchgate.net

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.netnih.gov For thiophene-based materials, quantum yields can vary widely depending on the molecular structure, rigidity, and the surrounding environment. rsc.orgresearchgate.net Factors that promote non-radiative decay pathways, such as vibrational relaxation or intersystem crossing, will lower the quantum yield.

While a specific quantum yield for this compound has not been reported in the provided search results, studies on related thiophene derivatives show that structural modifications can significantly enhance emission efficiency. For instance, creating more rigid structures can limit non-radiative decay and lead to higher quantum yields. The measurement is typically performed relative to a standard of known quantum yield. researchgate.net

Theoretical and Computational Studies on 5 Trifluoromethylbenzo B Thiophene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools to investigate the intrinsic properties of molecules like 5-Trifluoromethylbenzo[b]thiophene. nih.govrsc.org These computational methods allow for the prediction of molecular geometries, reaction pathways, and various electronic properties by solving approximations of the Schrödinger equation. nih.gov For complex organic molecules, DFT methods like B3LYP are commonly used with appropriate basis sets (e.g., 6-311G(d,p)) to balance computational cost and accuracy. nih.govnih.gov Such calculations provide a foundational understanding of the molecule's behavior at an electronic level. researchgate.net

Electronic Structure Analysis

The electronic structure of this compound is characterized by the fused aromatic system of a benzene (B151609) ring and a thiophene (B33073) ring, which enhances its chemical stability. smolecule.com The distribution of electrons across this scaffold is uneven, influenced significantly by the presence of the sulfur heteroatom and the highly electronegative trifluoromethyl (-CF3) group.

Quantum chemical calculations can generate electrostatic potential maps, which visualize the charge distribution. For the benzo[b]thiophene core, the sulfur atom introduces a region of relative electron density. Conversely, the trifluoromethyl group acts as a strong electron-withdrawing substituent, creating a region of lower electron density (positive potential) on the benzene ring to which it is attached. smolecule.com This polarization is critical in defining the molecule's reactivity and intermolecular interactions. While specific DFT calculations for this compound are not detailed in the surveyed literature, analysis of related thiophene derivatives confirms that computational methods are routinely used to determine charge distribution and its impact on molecular properties. nih.gov

Molecular Orbital Theory

Molecular Orbital (MO) theory provides critical insights into the electronic properties and reactivity of a molecule. rsc.org Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and the energy required for electronic excitation. nih.gov

For conjugated systems like this compound, the HOMO and LUMO are typically π-type orbitals delocalized over the fused ring system. nih.gov In similar donor-acceptor molecules, the HOMO is often localized on the electron-rich portion (the benzo[b]thiophene ring system), while the LUMO is localized on the electron-accepting part. rsc.org The strong electron-withdrawing nature of the -CF3 group would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzo[b]thiophene, influencing its electronic absorption properties. scispace.com A larger HOMO-LUMO gap generally implies greater kinetic stability. nih.gov Computational studies on related thiophene co-oligomers demonstrate how the HOMO-LUMO gap can be calculated and correlated with optical properties, though specific values for this compound are not available in the reviewed literature. nih.govresearchgate.net

Structure-Property Relationships

The chemical and electronic properties of this compound are a direct consequence of its molecular structure, specifically the interplay between the aromatic benzo[b]thiophene core and the powerful trifluoromethyl substituent.

Aromaticity and Stability

The benzo[b]thiophene scaffold consists of a benzene ring fused to a thiophene ring. smolecule.com Benzene is the archetypal aromatic compound. Thiophene, a five-membered heterocycle with a sulfur atom, also exhibits significant aromatic character due to the participation of a sulfur lone pair in the delocalized π-electron system. kashanu.ac.ir The fusion of these two rings results in a stable aromatic system.

Influence of Trifluoromethyl Group on Electronic Properties

The trifluoromethyl (-CF3) group exerts a profound influence on the electronic properties of the benzo[b]thiophene scaffold. smolecule.com Due to the high electronegativity of the fluorine atoms, the -CF3 group is a potent electron-withdrawing group.

This strong inductive effect (-I) deactivates the aromatic ring system, making it less susceptible to electrophilic substitution reactions compared to unsubstituted benzo[b]thiophene. Furthermore, the presence of the -CF3 group significantly increases the molecule's lipophilicity (fat-solubility), a property that is critical in medicinal chemistry for influencing how a molecule interacts with biological systems. smolecule.com The carbon-fluorine bond is exceptionally strong, meaning the -CF3 group also enhances the metabolic stability of the compound by making it resistant to enzymatic breakdown. smolecule.com

PropertyInfluence of the 5-Trifluoromethyl Group
Electron Density Decreases electron density on the aromatic ring system due to strong electron-withdrawing inductive effect.
Reactivity Deactivates the aromatic rings towards electrophilic attack.
Lipophilicity Significantly increases lipophilicity (fat-solubility). smolecule.com
Metabolic Stability Enhances metabolic stability due to the strength of C-F bonds. smolecule.com
HOMO/LUMO Energies Lowers the energy levels of both frontier molecular orbitals.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique can provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological target like a protein. mdpi.comnih.gov For instance, MD simulations have been employed to analyze the stability of complexes involving other benzothiophene (B83047) derivatives. mdpi.com

However, based on a review of the available literature, there are no specific molecular dynamics simulation studies focused on this compound. Such studies could, in principle, be applied to understand its behavior in solution, its ability to permeate membranes, or to model its binding within a protein active site.

Future Research Directions and Emerging Applications

Exploration of New Biological Targets and Disease Areas

The 5-Trifluoromethylbenzo[b]thiophene scaffold is a promising starting point for the development of novel therapeutic agents. smolecule.com While initial studies have highlighted its potential for creating compounds with antimicrobial—including against multidrug-resistant bacteria like Staphylococcus aureus—anti-inflammatory, and anti-cancer properties, the full extent of its biological activity remains to be explored. smolecule.commdpi.com The trifluoromethyl group often enhances lipophilicity, which can improve a drug candidate's ability to cross biological membranes and reach its target. smolecule.comcymitquimica.com

Future research will likely focus on screening derivatives against a wider array of biological targets. This includes:

Kinase Inhibition: Many aminobenzothiophene derivatives have shown promise as kinase inhibitors, which are crucial for disrupting cell signaling pathways in diseases like cancer and inflammatory conditions.

Cholinesterase Inhibition: Derivatives of benzothiophene-chalcones have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential therapeutic avenue for Alzheimer's disease. mdpi.comnih.gov

Metalloenzyme Targeting: Metalloenzymes are essential for many biological processes and represent attractive drug targets. escholarship.org The benzothiophene (B83047) core could be functionalized to chelate metal ions in the active sites of these enzymes, leading to new treatments for infectious diseases or cancer.

Design of Advanced Functional Materials

The distinct electronic properties conferred by the trifluoromethyl group make this compound and its derivatives attractive candidates for use in advanced functional materials. smolecule.com The benzothiophene framework provides aromatic stability and the potential for π-π stacking interactions, a key feature in the design of organic semiconductors. cymitquimica.com

Emerging applications in material science include:

Organic Electronics: The compound's thermal stability, electrical conductivity, and self-assembly capabilities are being explored for the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other optoelectronic devices. smolecule.com

Functional Polymers: Incorporation of the this compound moiety into polymer chains could create materials with enhanced thermal resistance, specific electronic characteristics, or unique optical properties. smolecule.com

Advanced Coatings: The stability of the molecule makes it a candidate for creating specialized coatings with desirable properties for electronics or other high-performance applications.

Catalytic and Asymmetric Synthesis of Chiral Derivatives

Many pharmaceuticals are chiral, meaning they exist as a pair of non-superimposable mirror images (enantiomers), where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects. The development of methods for catalytic asymmetric synthesis—which selectively produces one enantiomer—is a critical goal in modern medicinal chemistry. researchgate.netru.nl

For derivatives of this compound, future work will involve designing and applying chiral catalysts to control the three-dimensional structure during synthesis. nih.gov Research in this area may adapt existing technologies, such as:

Chiral Phase-Transfer Catalysts: These have been successfully used for the asymmetric synthesis of trifluoromethylated amino acids. nih.gov

Chiral Phosphoric Acids: These catalysts have proven effective in domino reactions to create complex chiral molecules containing quaternary stereocenters. rsc.org

Transition Metal Catalysis: Chiral ligands based on thiophene (B33073) derivatives have been used with metal catalysts for asymmetric oxidations, a strategy that could be applied to the sulfur atom in the benzothiophene ring. researchgate.net

The ability to synthesize enantiomerically pure derivatives of this compound would be a significant step toward developing more selective and potent drug candidates.

Sustainable and Economical Production Methods

As interest in this compound and its derivatives grows, the need for efficient, environmentally friendly, and cost-effective production methods becomes paramount. Traditional synthesis methods often require long reaction times and may use hazardous solvents. smolecule.com

Future research will focus on green chemistry principles to optimize production. Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and increase product yields, leading to significant energy and cost savings. smolecule.com

Catalyst Optimization: The use of efficient catalysts, such as silica (B1680970) gel, can facilitate key reaction steps like cyclization under milder conditions. smolecule.com

Greener Solvents: A major goal is to replace hazardous solvents like chloroform (B151607) with safer alternatives, minimizing environmental impact and improving worker safety.

Atom Economy: Syntheses will be designed to maximize the incorporation of starting materials into the final product, minimizing the generation of chemical waste. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Drug and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new molecules. nih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, dramatically accelerating the research and development process.

For this compound, AI and ML can be applied in several ways:

Target Identification and Validation: AI algorithms can screen large biological datasets to predict new potential protein targets for derivatives of the compound. nih.gov

Virtual Screening and Drug Design: Machine learning models can predict the biological activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising derivatives. acs.org Computational docking studies can simulate how a molecule binds to its target, guiding the design of more effective drugs.

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic pathways for complex target molecules, saving time and resources in the lab.

Material Property Prediction: In material science, machine learning can be used to predict the electronic, thermal, and optical properties of new derivatives, guiding the design of advanced materials with specific functions.

By combining computational predictions with experimental validation, researchers can navigate the vast chemical space of this compound derivatives more efficiently, accelerating the journey from initial concept to functional application.

Q & A

Q. How should researchers statistically validate reproducibility in multi-step syntheses?

  • Methodological Answer : Apply FDR control to adjust p-values across parallel experiments, reducing false positives. For example, Benjamini-Hochberg procedures (α=0.05) ensure ≤5% of significant results are spurious. Replicate trials (n≥3) with ANOVA identify variance sources (e.g., temperature fluctuations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.